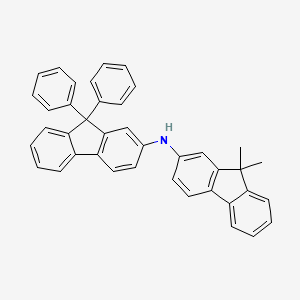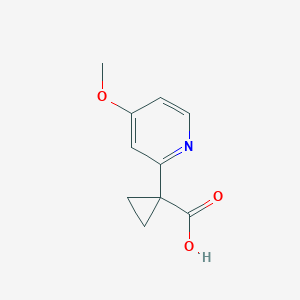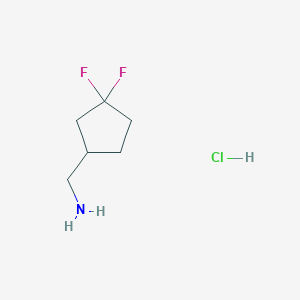
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
Overview
Description
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of fluorenyl groups, which are known for their stability and electronic properties. It is often used in the development of advanced materials, particularly in the field of organic electronics.
Preparation Methods
The synthesis of N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine involves several steps, typically starting with the preparation of key intermediates. One common method involves the use of a Grignard reaction, followed by reduction and arylation steps . The key intermediate, 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, is synthesized from 2-bromo-9-fluorenone. This intermediate undergoes alkylation and cyclization through an intramolecular Friedel-Crafts alkylation to form the final product . Industrial production methods often focus on scalability and efficiency, employing chromatography-free techniques to achieve high yields .
Chemical Reactions Analysis
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorenone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include Grignard reagents, reducing agents like LiAlH4, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s stability and electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transporting properties
Mechanism of Action
The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine involves its interaction with molecular targets through its fluorenyl groups. These groups facilitate electron transport and stability, making the compound effective in electronic applications. In biological systems, its mechanism may involve interactions with cellular components, although detailed pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine include:
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine: Known for its use in organic solar cells.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another compound with similar electronic properties used in OLEDs. The uniqueness of this compound lies in its specific structural configuration, which provides distinct electronic properties and stability, making it highly valuable in advanced material applications.
Properties
IUPAC Name |
N-(9,9-diphenylfluoren-2-yl)-9,9-dimethylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H31N/c1-39(2)35-19-11-9-17-31(35)33-23-21-29(25-37(33)39)41-30-22-24-34-32-18-10-12-20-36(32)40(38(34)26-30,27-13-5-3-6-14-27)28-15-7-4-8-16-28/h3-26,41H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWVUDKKBFWTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C7=CC=CC=C7)C8=CC=CC=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H31N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine](/img/structure/B3027934.png)

![2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B3027937.png)
![1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3027938.png)
![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)
![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)
![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)
![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)
![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)


![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)

